molecular formula C17H24N2O4S B2513360 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide CAS No. 876551-02-9

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide

Cat. No.: B2513360
CAS No.: 876551-02-9
M. Wt: 352.45
InChI Key: KKYAISPOECWTFK-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide is an organic compound belonging to the class of isothiazole derivatives. This compound has drawn significant attention in various scientific and industrial fields due to its unique structure and properties. Characterized by its complex chemical structure, this compound exhibits notable stability and reactivity, making it a valuable subject of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide typically involves a multi-step process. One common method starts with the reaction of benzo[d]isothiazole with an appropriate oxidizing agent to introduce the dioxido functional group. Subsequent acylation with N,N-diisobutylacetamide completes the synthesis. Reaction conditions often include elevated temperatures and the use of catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

On an industrial scale, the production of this compound may involve batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents used in the reaction are typically recovered and reused to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Involves reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Can occur with nucleophiles under both acidic and basic conditions, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation might yield higher-order oxides, while reduction could lead to the removal of oxygen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate.

Biology

In biological research, the compound's stability and reactivity enable it to interact with biomolecules, providing insights into biochemical pathways and mechanisms.

Medicine

Medically, the compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs or enhance existing treatments.

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its robust properties make it suitable for applications requiring chemical resistance and stability.

Mechanism of Action

The mechanism of action for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide involves its ability to interact with specific molecular targets. The dioxido and isothiazole moieties play critical roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, influencing the compound's overall effect.

Comparison with Similar Compounds

Compared to other isothiazole derivatives, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • Isothiazole

  • Benzo[d]isothiazole

  • N,N-diisobutylacetamide derivatives

Each of these compounds possesses distinct properties and applications, but the subject compound's unique structure provides specific advantages in stability and reactivity.

Properties

IUPAC Name

N,N-bis(2-methylpropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-12(2)9-18(10-13(3)4)16(20)11-19-17(21)14-7-5-6-8-15(14)24(19,22)23/h5-8,12-13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYAISPOECWTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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